molecular formula C19H21ClN4OS B2664015 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1171899-37-8

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2664015
CAS No.: 1171899-37-8
M. Wt: 388.91
InChI Key: WNGIVPDMBOXNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H21ClN4OS and its molecular weight is 388.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

The carboxamide derivatives, including N-(6-chloro-4-methylbenzo[d]thiazol-2-yl) related compounds, have been synthesized and evaluated for cytotoxic activities. These compounds show promising results in inhibiting the growth of various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia, with some demonstrating potency at nanomolar concentrations (Deady et al., 2003).

Antibacterial Properties

Compounds structurally related to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl) have been found to possess significant antibacterial activity. For instance, certain analogs have shown remarkable effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating their potential in combating bacterial infections without causing cytotoxic effects to mammalian cells (Palkar et al., 2017).

Antitumor Agents

Research has also focused on the synthesis of novel compounds incorporating elements of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl) to explore their antitumor properties. Some derivatives have shown significant effects in mouse tumor model cancer cell lines and human cancer cell lines, including colon cancer (HCT-29) and breast cancer (MCF-7) (Nassar et al., 2015).

Molluscicidal Properties

Compounds with a structural resemblance to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl) have been identified to have molluscicidal properties. These properties are crucial in controlling snail populations, which are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, which share structural features with N-(6-chloro-4-methylbenzo[d]thiazol-2-yl), have been found to inhibit photosynthetic electron transport. This discovery opens up possibilities for their use as herbicides, potentially offering an alternative approach to agricultural pest management (Vicentini et al., 2005).

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4OS/c1-11-8-15(20)10-16-17(11)21-19(26-16)23(18(25)14-4-5-14)6-7-24-13(3)9-12(2)22-24/h8-10,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGIVPDMBOXNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3C(=CC(=N3)C)C)C(=O)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.